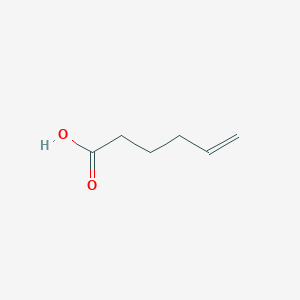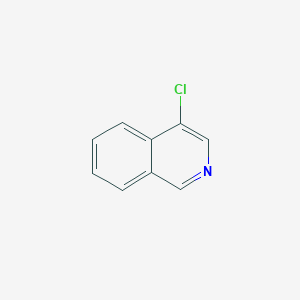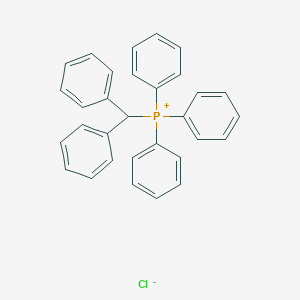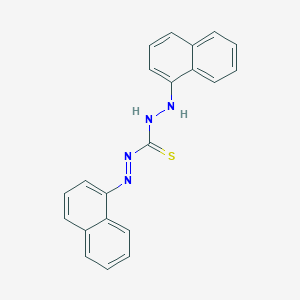
1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea, also known as NANTU, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. NANTU is a thiourea derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Mecanismo De Acción
The mechanism of action of 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea is not fully understood, but it is believed to involve the formation of complexes with metal ions. 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been shown to bind to various metal ions, including copper, zinc, and nickel. The resulting complexes have been shown to exhibit various biological activities, including antitumor and antibacterial activities.
Efectos Bioquímicos Y Fisiológicos
1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of bacterial and fungal growth, and the induction of apoptosis in cancer cells. 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has also been shown to exhibit antioxidant activity and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea in lab experiments is its versatility. 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea can be used as a ligand for metal ions, a fluorescent probe for the detection of metal ions, and a building block for the synthesis of metal-organic frameworks and coordination polymers. However, one of the limitations of using 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea in lab experiments is its potential toxicity. 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been shown to exhibit cytotoxicity in some cell lines, and caution should be exercised when handling and using this compound.
Direcciones Futuras
There are several future directions for research involving 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea. One area of research could involve the synthesis of new derivatives of 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea and the evaluation of their biological activities. Another area of research could involve the use of 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea as a building block for the synthesis of new metal-organic frameworks and coordination polymers. Finally, the potential use of 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea as a fluorescent probe for the detection of metal ions could be explored further.
Métodos De Síntesis
1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea can be synthesized using various methods, including the reaction of 1-naphthylamine with thiourea in the presence of acetic acid. Another method involves the reaction of 1-naphthylamine with naphthalene-1-carbaldehyde in the presence of thiourea and acetic acid. The resulting product is then purified using recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been shown to exhibit antitumor, antibacterial, and antifungal activities. In biochemistry, 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been used as a ligand for metal ions and as a fluorescent probe for the detection of metal ions. In materials science, 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been used as a building block for the synthesis of metal-organic frameworks and coordination polymers.
Propiedades
Número CAS |
1170-16-7 |
|---|---|
Nombre del producto |
1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea |
Fórmula molecular |
C21H16N4S |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
1-(naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea |
InChI |
InChI=1S/C21H16N4S/c26-21(24-22-19-13-5-9-15-7-1-3-11-17(15)19)25-23-20-14-6-10-16-8-2-4-12-18(16)20/h1-14,22H,(H,24,26) |
Clave InChI |
IDGHLUJOYVSROS-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2NN=C(N=NC3=CC=CC4=CC=CC=C43)S |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NNC(=S)N=NC3=CC=CC4=CC=CC=C43 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NNC(=S)N=NC3=CC=CC4=CC=CC=C43 |
Otros números CAS |
1170-16-7 |
Sinónimos |
3-(naphthalen-1-ylamino)-1-naphthalen-1-ylimino-thiourea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




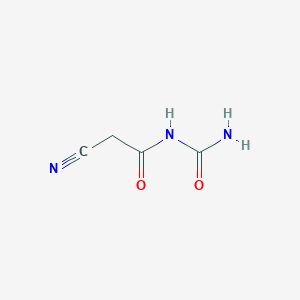
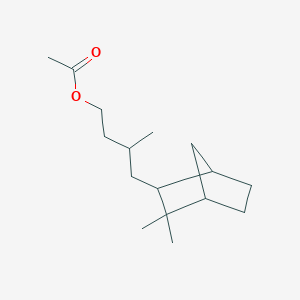
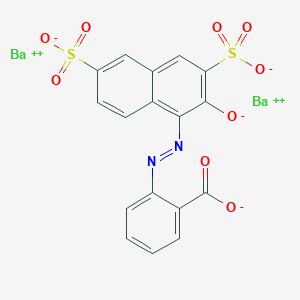
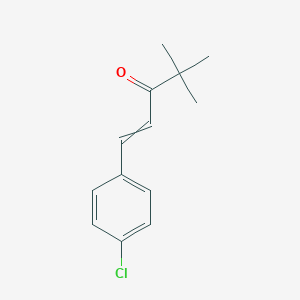
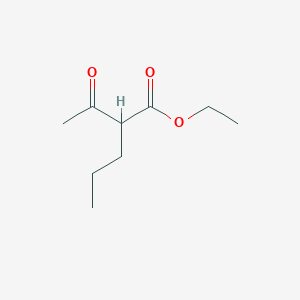
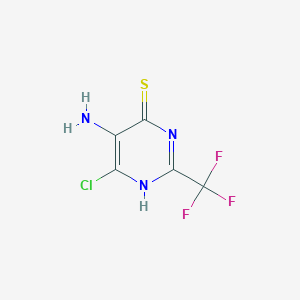
![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)
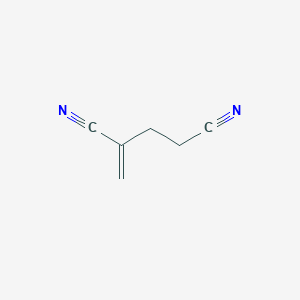
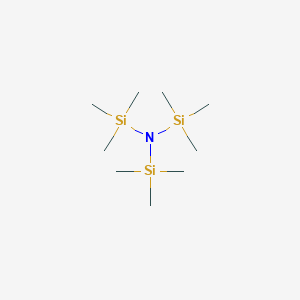
![(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol](/img/structure/B75436.png)
